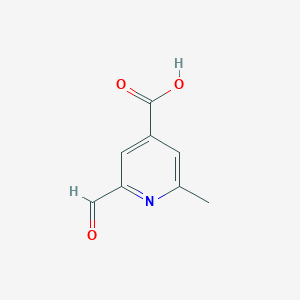
(Z)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-ylthio)-5-(2-(4-methylbenzyloxyimino)ethyl)isothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through halogenation reactions.
Thiazole Ring Formation: The pyridine intermediate is then reacted with a thioamide to form the thiazole ring.
Introduction of the Nitrile Group: The nitrile group is introduced through a cyanation reaction.
Final Coupling: The final step involves coupling the thiazole intermediate with 2-[(4-methylphenyl)methoxyimino]ethyl to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in medicinal chemistry or disrupting a biological process in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar reactivity.
3-bromo-2-chloro-5-(trifluoromethyl)pyridine: A related compound with a different halogen substituent.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14ClF3N4OS2 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H14ClF3N4OS2/c1-12-2-4-13(5-3-12)11-29-27-7-6-17-15(9-25)18(28-31-17)30-19-16(21)8-14(10-26-19)20(22,23)24/h2-5,7-8,10H,6,11H2,1H3 |
InChI Key |
CPFSCJOSSXSTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CCC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


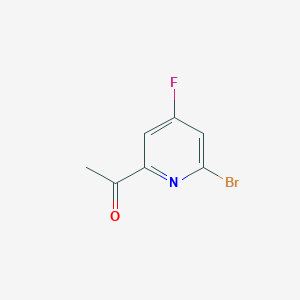
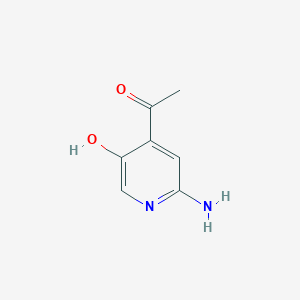
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid](/img/structure/B14858338.png)
![1-{2-bromo-4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B14858341.png)
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858347.png)
![(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B14858348.png)

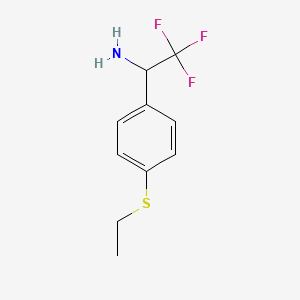
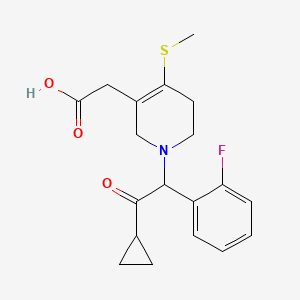
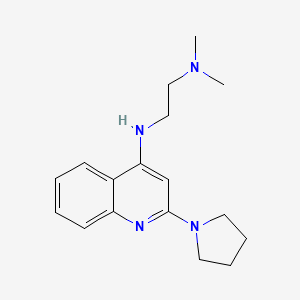
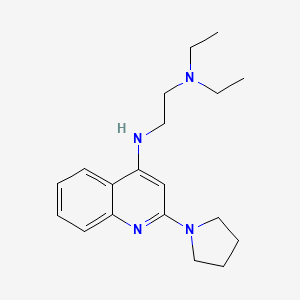
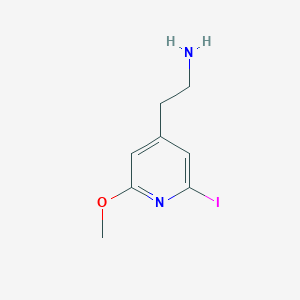
![(5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-YL)methanamine](/img/structure/B14858394.png)
